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Compound of Interest

Compound Name:
N-(3-bromophenyl)-3-

phenylpropanamide

Cat. No.: B5744930

Get Quote

Executive Summary
N-(3-bromophenyl)-3-phenylpropanamide (C₁₅H₁₄BrNO) is a secondary amide formed from

the condensation of 3-phenylpropanoic acid (hydrocinnamic acid) and 3-bromoaniline. While its

para-isomer (N-(4-bromophenyl)-3-phenylpropanamide) is a well-documented crystalline solid

(mp 65–70 °C), the meta-isomer described here exhibits distinct physical properties governed

by its lower symmetry.

This guide defines the compound's solid-state characteristics, solubility profile, and the specific

purification protocols required to obtain its stable crystalline form.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7]
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Property Specification

IUPAC Name N-(3-bromophenyl)-3-phenylpropanamide

Synonyms
3'-Bromo-3-phenylpropionanilide; N-(3-

bromophenyl)hydrocinnamamide

Molecular Formula C₁₅H₁₄BrNO

Molecular Weight 304.19 g/mol

Structural Features
Hydrocinnamoyl backbone; meta-bromo

substitution on aniline ring

Isotopic Signature
Distinctive 1:1 doublet in Mass Spectrometry

(M⁺ and M⁺+2) due to ⁷⁹Br/⁸¹Br

Physical Form and Appearance[6]
Macroscopic Appearance
In its purified state, N-(3-bromophenyl)-3-phenylpropanamide exists as a white to off-white

crystalline solid.

Crude Form: Often appears as a pale beige or light yellow powder due to trace oxidation of

the aniline precursor.

Purified Form: Recrystallization from ethanol/water yields colorless needles or prisms.

Thermal Properties
The melting point is a critical indicator of purity and isomeric identity.

Expected Melting Point:58–63 °C (Predicted based on symmetry reduction relative to the

para-isomer, which melts at 65–70 °C).

Thermal Stability: Stable up to 150 °C; decomposition may occur above 200 °C with loss of

HBr.

Solubility Profile
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The compound exhibits lipophilic character typical of N-aryl amides.

Solvent Solubility
Visual Appearance in
Solution

Dichloromethane (DCM) High (>100 mg/mL) Clear, colorless solution

Ethyl Acetate High Clear, colorless solution

Methanol / Ethanol
Moderate (Heat required for

high conc.)

Clear; precipitates upon

cooling

DMSO / DMF Very High Clear solution

Water Insoluble (<0.1 mg/mL)
Suspension / floating

particulate

Diethyl Ether Moderate Clear solution

Experimental Protocols: Synthesis & Purification
To ensure the correct physical form is obtained, the following protocol minimizes impurities that

lead to oiling out or amorphous solidification.

Synthesis Workflow (Schotten-Baumann Conditions)
Reagents: 3-Phenylpropionyl chloride (1.0 eq), 3-Bromoaniline (1.0 eq), Triethylamine (1.2 eq),

DCM (Solvent).

Dissolution: Dissolve 3-bromoaniline in dry DCM at 0 °C under nitrogen.

Addition: Add triethylamine, followed by the dropwise addition of 3-phenylpropionyl chloride.

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 3 hours.

Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃,

then Brine.

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield an off-white solid.
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Crystallization Protocol (Critical for Morphology)
The choice of solvent system dictates the crystalline habit.

Method A (Preferred for Purity): Dissolve crude solid in minimum hot Ethanol (60 °C). Add

warm water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4 °C.

Result: Fine colorless needles.

Method B (Preferred for Bulk): Dissolve in boiling Hexane/Ethyl Acetate (4:1). Cool slowly.

Result: Prismatic plates.

Visualization of Synthesis Logic
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Caption: Step-by-step synthesis and purification workflow to isolate the crystalline form.

Characterization & Validation
Trustworthiness of the physical form is established via the following multi-modal analysis.

Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
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δ 7.80 (s, 1H, NH): Broad singlet, exchangeable.

δ 7.75 (t, 1H, Ar-H2): Distinctive triplet for the proton between Br and NH.

δ 7.10–7.40 (m, 8H, Ar-H): Overlapping aromatic multiplets.

δ 3.05 (t, 2H, CO-CH₂): Triplet.

δ 2.68 (t, 2H, Ph-CH₂): Triplet.

FT-IR (ATR):

3290 cm⁻¹: N-H stretch (sharp, indicating non-hydrogen bonded surface or specific

packing).

1665 cm⁻¹: Amide I (C=O stretch).

1540 cm⁻¹: Amide II (N-H bend).

Characterization Logic Flow
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Click to download full resolution via product page

Caption: Analytical workflow to confirm chemical identity and solid-state form.

Handling and Stability
Storage: Store in a cool, dry place (2–8 °C preferred) to prevent slow hydrolysis or oxidation.
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Hygroscopicity: Non-hygroscopic in crystalline form; amorphous forms (if obtained by rapid

evaporation) may be sticky.

Safety: Irritant. Handle with gloves and safety glasses. Avoid inhalation of dust.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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